molecular formula C23H29Cl2NO3 B1671320 Estromustine CAS No. 62899-40-5

Estromustine

Cat. No. B1671320
CAS RN: 62899-40-5
M. Wt: 438.4 g/mol
InChI Key: AXWYROHIFVWHMR-UGTOYMOASA-N
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Description

Estromustine, also known as estrone 17β-3-N-bis(2-chloroethyl)carbamate or estrone–cytostatic complex, is a major active metabolite of the cytostatic antineoplastic agent and estrogen estramustine phosphate . It belongs to the general group of medicines called antineoplastics and is used to treat some cases of prostate cancer . It is a combination of two medicines, an estrogen and mechlorethamine .


Synthesis Analysis

The synthesis of Estromustine involves the condensation of the hydroxy group of 17β-estradiol with the carboxy group of bis(2-chloroethyl)carbamic acid .


Molecular Structure Analysis

Estromustine has a molecular formula of C23H31Cl2NO3 . Its average molecular weight is 440.403 and its mono-isotopic mass is 439.168099277 .


Chemical Reactions Analysis

Estromustine is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death .


Physical And Chemical Properties Analysis

Estromustine is a small molecule with a chemical formula of C23H31Cl2NO3 . Its average molecular weight is 440.403 and its mono-isotopic mass is 439.168099277 .

Scientific Research Applications

Estrogen's Psychological and Cognitive Effects

Estrogen treatment in postmenopausal women has been associated with improved mood and psychological function. A study demonstrated that estrogen could enhance the overall quality of life by improving income management and reducing depressive symptoms, although it did not significantly affect memory assessed by the Wechsler Adult Intelligence Scales (Ditkoff et al., 1991).

Cardiovascular and Metabolic Implications

Estrogen replacement therapy has been investigated for its long-term effects on cardiovascular and metabolic problems. A 10-year study found no significant difference in the incidence of thrombophlebitis, myocardial infarction, or uterine cancer between treated and control groups, suggesting a complex relationship between estrogen therapy and cardiovascular health (Nachtigall et al., 1979).

Hemostatic Parameters and Venous Thrombosis

Research comparing the effects of different estrogen components in oral contraceptives on hemostasis variables highlights the nuanced impacts of estrogen on coagulation and anticoagulation pathways. This study underlines the importance of understanding estrogen's role in the regulation of hemostatic parameters to mitigate risks associated with venous thrombosis (Wiegratz et al., 2004).

Antimicrotubule Effects and Cancer Treatment

Estromustine, a derivative of estradiol, exhibits cytotoxic effects on cancer cells by disrupting microtubule organization, indicating its utility in cancer research beyond its role as a chemotherapeutic agent. This antimicrotubule activity suggests potential for broader applications in cancer treatment strategies (Stearns & Tew, 1985).

Adipose Tissue Accumulation

The study of estramustine and estromustine accumulation in adipose tissue provides insights into the pharmacokinetics of estramustine phosphate, offering a foundation for exploring how drug distribution in the body can influence therapeutic effects and efficacy in cancer treatment (Gunnarsson et al., 2004).

Safety And Hazards

Estromustine may cause serious side effects. Stop using estramustine and call your doctor at once if you have heart problems, signs of a stroke, signs of a blood clot in the lung, or signs of a blood clot deep in the body . Common side effects of estramustine may include breast swelling or tenderness, impotence, nausea, diarrhea, upset stomach, swelling, trouble breathing, leg cramps, or abnormal liver function tests .

Future Directions

Estromustine is used for the palliative treatment of patients with metastatic and/or progressive carcinoma of the prostate . It may take up to 3 months before your doctor can tell if this medication is helpful for your condition . Be sure to tell your doctor how you are feeling during your treatment with estramustine .

properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWYROHIFVWHMR-UGTOYMOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978673
Record name Estromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estromustine

CAS RN

62899-40-5
Record name Leo 271 f
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062899405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
K Edman, L Svensson, B Eriksson… - … of Chromatography B …, 2000 - Elsevier
Bioanalytical methods for the determination of estramustine phosphate by liquid chromatography and its four main metabolites estromustine, estramustine, estrone and estradiol by gas …
Number of citations: 32 www.sciencedirect.com
PO Gunnarsson, SB Andersson, ÅA Sandberg… - Cancer chemotherapy …, 1991 - Springer
… chromatography, the concentration of estromustine, which is the … , the adipose uptake of estromustine was even higher, … demonstrate that estramustine and estromustine are stored in …
Number of citations: 14 link.springer.com
L Daehlin, JE Damber, G Selstam… - International journal of …, 1985 - Wiley Online Library
The effects of human chorionic gonadotrophin (hCG), eostradiol benzoate (E 2 ) and estromustine (Eo) on testicular and prostatic blood flow and plasma levels of testosterone were …
Number of citations: 13 onlinelibrary.wiley.com
D Giribone, E Fontana - … : The Official Journal of the International …, 2004 - Wiley Online Library
The preparation of estromustine (EoM), estramustine (EaM) and estramustine phosphate (EMP) specifically labelled with deuterium is reported. A two‐step, one‐pot procedure based …
P Björk, Å Fritjofsson, B Hartley-Asp - Experimentelle urologie, 1985 - Springer
… Based on these findings we have proposed that EMBP may act as an accumulator of estramustine and estromustine into the prostatic cells. Once taken up by the prostate these …
Number of citations: 10 link.springer.com
PO Gunnarsson, SB Andersson, SÅ Johansson… - European journal of …, 1984 - Springer
… of parent drug, estramustine, estromustine (the estrone analogue)… Estromustine was the main metabolite in plasma. When … The relative bioavailability of estromustine after administration …
Number of citations: 66 link.springer.com
L Daehlin - Scandinavian journal of urology and nephrology …, 1985 - europepmc.org
… Some of the animals received additional treatment with oestradiol or estromustine. Oestradiol and estromustine depressed plasma testosterone concentration. In contrast to estromustine…
Number of citations: 15 europepmc.org
BJ Norlén, SB Andersson, P Björk, PO Gunnarsson… - The Journal of …, 1988 - Elsevier
… Estromustine was the main metabolite in plasma as well as … Binding of 3H -estramustine and 3H -estromustine was two to … active estramustine and estromustine are demonstrated in …
Number of citations: 45 www.sciencedirect.com
PO Gunnarsson, T Davidsson, SB Andersson… - European journal of …, 1990 - Springer
… , estromustine and estrone, as parent drug could not be detected in plasma. The t .... and lag time of estromustine … In comparison with water, the AUC of estromustine was 41% when the …
Number of citations: 61 link.springer.com
R Dixon, M Brooks, G Gill - Research Communications in Chemical …, 1980 - europepmc.org
… -keto analogue of estramustine (estromustine) was the mamor … of both estramustine and estromustine were present. Highly … The study suggests that the metabolite, estromustine, in …
Number of citations: 35 europepmc.org

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